

# Minimizing systemic absorption of vaginally delivered Dapivirine

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Compound of Interest		
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# Technical Support Center: Vaginal Dapivirine Delivery

Welcome to the technical support center for researchers, scientists, and drug development professionals working with vaginally delivered **Dapivirine** (DPV). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter while aiming to minimize systemic absorption and maximize local tissue concentration during your experiments.

## **Frequently Asked Questions (FAQs)**

Q1: Which vaginally delivered **Dapivirine** formulation is associated with the lowest systemic absorption?

A: Generally, the silicone elastomer vaginal ring is designed for sustained, controlled release and is associated with very low and stable systemic plasma concentrations.[1][2] Formulations like gels and films, which are designed for rapid dissolution and release, may result in different pharmacokinetic profiles.[3][4] The monthly **Dapivirine** vaginal ring delivers approximately 4 mg of the drug topically over 28 days, leading to low absorption in the rest of the body.[1][5]

Q2: What are the typical plasma concentrations of **Dapivirine** observed after vaginal administration?

### Troubleshooting & Optimization





A: Systemic plasma concentrations of **Dapivirine** are consistently low across various vaginal formulations. For the vaginal ring, mean plasma concentrations are typically below 2 ng/mL.[5] [6] Studies with vaginal gels have shown maximum mean concentrations ranging from 80 pg/mL to 474 pg/mL depending on the dose.[7][8] Quick-dissolving films have demonstrated median plasma concentrations around 0.22 ng/mL after one week of use.[4]

Q3: How do local tissue concentrations of **Dapivirine** compare to systemic plasma concentrations?

A: A key feature of vaginally delivered **Dapivirine** is the establishment of a steep concentration gradient, with exceptionally high concentrations in local tissues compared to the systemic circulation. Cervicovaginal tissue concentrations can be 1,000 to 10,000 times greater than those found in plasma.[4][9] This high local concentration is crucial for its antiretroviral activity at the site of potential HIV transmission, while the low systemic exposure minimizes the risk of systemic side effects.[1][2]

Q4: What experimental factors can lead to an unexpected increase in systemic **Dapivirine** absorption?

A: Several factors can alter the absorption profile of vaginally delivered **Dapivirine**:

- Co-administration with Other Drugs: Concomitant use of other vaginally administered drugs
  can affect **Dapivirine**'s pharmacokinetics. For example, the antifungal miconazole has been
  shown to increase the systemic exposure of **Dapivirine**, likely through the inhibition of
  cytochrome P450 enzymes (CYP1A1 and CYP3A4) involved in its metabolism.[10]
- Formulation Properties: The release mechanism of the delivery system is critical. A rapidrelease formulation or a failure in a controlled-release system (e.g., a "burst release" from a matrix ring) could temporarily increase the amount of drug available for absorption.[11]
- Epithelial Integrity: Disruption of the vaginal epithelial barrier, whether from infection, physical abrasion, or the formulation's excipients, could potentially increase paracellular drug permeation and subsequent systemic absorption.[3][10]

Q5: Why is there high inter-individual variability in pharmacokinetic data in my study?



A: High variability in **Dapivirine** concentrations among participants is a commonly observed phenomenon.[5] This can be attributed to several physiological and behavioral factors:

- Physiological Differences: Natural variations in the vaginal environment, such as pH, volume and composition of vaginal fluid, thickness of the epithelial tissue, and the vaginal microbiome can influence drug dissolution, release, and absorption.[11]
- Adherence and Product Placement: In clinical settings, inconsistent use (adherence) or improper placement of the delivery system can significantly impact the amount of drug delivered and absorbed.[12]
- Menstrual Cycle: Hormonal fluctuations during the menstrual cycle can alter the vaginal environment and may influence drug absorption.[11]

## **Troubleshooting Guides**

Problem 1: Measured plasma concentrations are consistently below the lower limit of quantification (LLOQ), making pharmacokinetic analysis difficult.

- Possible Cause: This is often an expected outcome, as a primary goal of vaginal Dapivirine delivery is to minimize systemic exposure.
   Plasma concentrations are frequently very low.
- Troubleshooting Steps:
  - Confirm Assay Sensitivity: Ensure your bioanalytical method (e.g., UHPLC-MS/MS) is validated and has a sufficiently low LLOQ, typically in the low pg/mL range (e.g., 20 pg/mL).[13]
  - Focus on Local Compartments: Shift the primary pharmacokinetic endpoints to local compartments where drug concentrations are high. Measure **Dapivirine** levels in cervicovaginal fluid (CVF) and cervical/vaginal tissue biopsies.[9][14] These are more reliable indicators of local drug delivery.
  - Consider Composite Endpoints: In clinical studies, residual drug levels in used rings can serve as an objective marker of adherence and drug release, correlating with protective efficacy.[15][16]



Problem 2: In vitro release data from our formulation does not correlate well with in vivo pharmacokinetic results.

- Possible Cause: Standard in vitro release assays often use simple aqueous buffer systems that do not fully replicate the complex vaginal environment.
- Troubleshooting Steps:
  - Refine Release Medium: The high lipophilicity of **Dapivirine** means its release can be limited by its solubility in aqueous media.[11] Consider using a biphasic release system (e.g., acetate buffer/octanol) to better mimic the partitioning between vaginal fluid and epithelial tissue.[11]
  - Account for Vaginal pH: **Dapivirine** is a weak base. The acidic pH of a healthy vagina keeps the drug predominantly in its protonated, less permeable form, which may contribute to low systemic absorption.[11] Ensure your in vitro model accounts for a physiologically relevant pH (around 4.5).
  - Utilize Ex Vivo Models: Bridge the gap between in vitro and in vivo studies by using an
    excised human cervical or vaginal tissue model in a Franz diffusion cell. This provides a
    more clinically relevant assessment of permeability.[10]

## **Quantitative Data Summary**

Table 1: Pharmacokinetic Parameters of **Dapivirine** Across Different Vaginal Formulations



Formulation	Dose	Cmax (Plasma)	Tissue Concentration (Cervical/Vagin al)	Study Reference
Vaginal Ring (Monthly)	25 mg	~255 pg/mL	~0.6 x 10 <sup>6</sup> pg/g (comparable)	[4][12]
Vaginal Ring (Extended)	100 mg	1.31 - 1.85 GMR* vs 25 mg ring	Higher than 25 mg ring	[14]
Vaginal Ring (Extended)	200 mg	1.41 - 1.86 GMR* vs 25 mg ring	2.36 - 3.97 GMR* vs 25 mg ring	[14]
Vaginal Gel	0.005% (2.5 mL)	~114 pg/mL (Day 10)	3-5 times higher than film	[4][7]
Vaginal Gel	0.02% (2.5 mL)	~471 pg/mL (Day 10)	High but variable (1.0-356 x 10 <sup>3</sup> pg/mg)	[7]
Vaginal Film	1.25 mg	~220 pg/mL (0.22 ng/mL)	Comparable to 1- month ring use	[4]

\*GMR: Geometric Mean Ratio

Table 2: Comparison of **Dapivirine** Concentrations in Different Biological Compartments



Compartment	Typical Concentration Range	Key Observation	Study Reference
Plasma	20 - 500 pg/mL	Very low systemic exposure.	[4][7][13]
Cervicovaginal Fluid (CVF)	10 <sup>5</sup> - 10 <sup>7</sup> pg/mL	Extremely high concentrations, 100,000-fold above plasma levels.	[7][9]
Cervical/Vaginal Tissue	10³ - 10 <sup>6</sup> pg/g	High local tissue accumulation, approx. 1,000-10,000 fold above plasma.	[4][9]

## **Experimental Protocols**

Protocol 1: Assessment of **Dapivirine** Permeability Using an Ex Vivo Human Cervical Tissue Model

This protocol is based on methodologies used to evaluate drug permeation while maintaining tissue architecture.[10]

- Tissue Acquisition and Preparation:
  - Obtain fresh human cervical tissue from hysterectomies in accordance with institutional review board (IRB) approval.
  - Transport tissue to the lab immediately in appropriate transport medium (e.g., DMEM) on ice.
  - $\circ~$  Dermatomize the tissue to a uniform thickness (e.g., 500-1000  $\mu m)$  to separate the epithelium and stroma from underlying muscle.
- Franz Diffusion Cell Setup:



- Mount the dermatomized tissue between the donor and receptor chambers of a vertical
   Franz diffusion cell, with the epithelial side facing the donor chamber.
- Fill the receptor chamber with a suitable buffer (e.g., phosphate-buffered saline with a solubilizing agent like polysorbate 80 to maintain sink conditions), ensuring no air bubbles are trapped beneath the tissue. Maintain at 37°C with constant stirring.
- Allow the tissue to equilibrate for at least 30 minutes.
- Experiment Execution:
  - Apply the **Dapivirine** formulation (e.g., dissolved film, gel, or a suspension of the active pharmaceutical ingredient) to the donor chamber.
  - At predetermined time intervals (e.g., 0, 2, 4, 6, 8, 24 hours), collect aliquots from the receptor chamber for analysis. Replace the withdrawn volume with fresh, pre-warmed buffer.
- Sample Analysis and Data Interpretation:
  - Quantify the concentration of **Dapivirine** in the collected aliquots using a validated LC-MS/MS method.
  - At the end of the experiment, dismount, wash, and process the tissue to determine the amount of drug retained.
  - Calculate the cumulative amount of **Dapivirine** permeated over time and determine the apparent permeability coefficient (Papp).

Protocol 2: General Workflow for an In Vivo Pharmacokinetic Study of a Vaginal **Dapivirine**Product

This protocol outlines the key steps for a clinical study to assess safety and pharmacokinetics, based on trials like MTN-036.[14]

- Study Design and Participant Enrollment:
  - Design a randomized, controlled trial. Enroll healthy, HIV-negative adult participants.



 Perform baseline screening, including physical and pelvic exams, and collect baseline biological samples.

#### Product Administration:

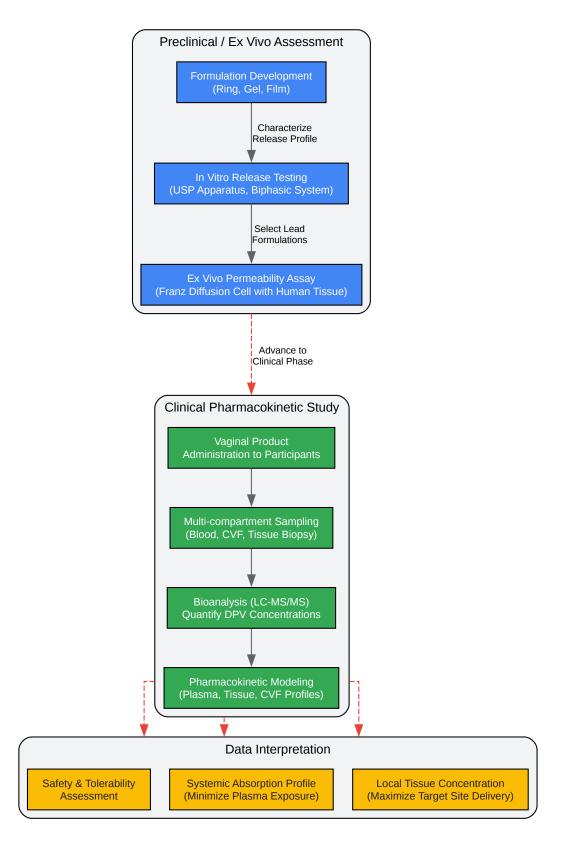
- Randomize participants to receive the active product (e.g., 200 mg extended-duration
   Dapivirine ring) or a comparator/placebo.
- Instruct participants on the correct insertion and use of the vaginal product for the specified duration (e.g., 90 days).
- Pharmacokinetic Sampling Schedule:
  - o Collect samples at multiple time points (e.g., Day 0, 7, 14, 28, 56, 91, and post-removal).
  - Plasma: Collect whole blood in K2EDTA tubes. Centrifuge to separate plasma and store at -80°C.
  - Cervicovaginal Fluid (CVF): Collect using a standardized method (e.g., Dacron swabs or cervicovaginal lavage). Process and store at -80°C.
  - Tissue Biopsies: Collect cervical or vaginal tissue biopsies at specified time points (e.g., Day 28 and Day 91). Weigh and store at -80°C.
- Bioanalytical Quantification:
  - Develop and validate a sensitive and specific LC-MS/MS assay for the quantification of
     Dapivirine in plasma, CVF, and tissue homogenates.[13]
  - Analyze all collected samples.
- Data Analysis:
  - Calculate standard pharmacokinetic parameters (Cmax, Tmax, AUC) for plasma.
  - Determine and summarize **Dapivirine** concentrations in CVF and tissue samples.



 Compare pharmacokinetic profiles across different study arms using appropriate statistical methods (e.g., geometric mean ratios).

## **Mandatory Visualizations**

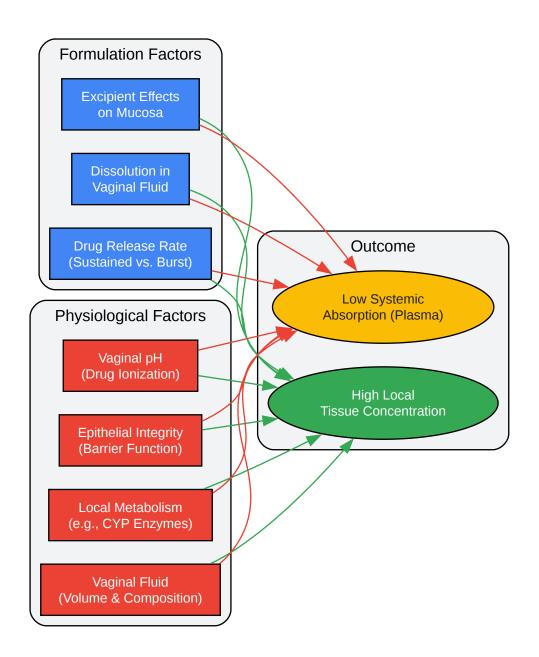




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Caption: Experimental workflow for evaluating vaginal **Dapivirine** delivery.





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Caption: Key factors influencing **Dapivirine**'s systemic absorption.

Caption: **Dapivirine** concentration gradient from local to systemic compartments.

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